
4-Bromo-2-(bromomethyl)thiophene
Overview
Description
4-Bromo-2-(bromomethyl)thiophene is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. The presence of bromine atoms at the 2 and 4 positions of the thiophene ring makes this compound particularly interesting for synthetic chemists and researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)thiophene typically involves the bromination of 2-methylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 2 and 4 positions of the thiophene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions, which are commonly used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes, often in the presence of bases such as potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted thiophene derivatives.
Coupling Reactions: Formation of biaryl or polyaryl compounds.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-(bromomethyl)thiophene serves as a lead compound in drug development due to its potential biological activities. Research indicates that similar thiophene derivatives exhibit significant antimicrobial, anticancer, and anticonvulsant properties. The presence of bromine substituents enhances the compound's reactivity, allowing for modifications that can improve therapeutic efficacy.
Case Study: Antimicrobial Activity
A study demonstrated that thiophene derivatives exhibit strong antimicrobial effects. The incorporation of bromine at specific positions on the thiophene ring is crucial for enhancing these properties. For instance, compounds with 4-bromo substitutions showed improved activity against various bacterial strains compared to their non-brominated counterparts.
Organic Synthesis
The compound is widely used as a building block in organic synthesis. It participates in various chemical reactions, including:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling aryl boronic acids with this compound under palladium catalysis.
- Substitution Reactions : The bromine atoms can be replaced by other nucleophiles, facilitating the synthesis of diverse thiophene derivatives.
Table 1: Summary of Chemical Reactions
Reaction Type | Description | Key Reagents |
---|---|---|
Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | Palladium catalyst, boronic acids |
Substitution Reactions | Replacement of bromine with nucleophiles | Various nucleophiles |
Oxidation | Conversion to sulfoxides or sulfones | Oxidizing agents (e.g., HO) |
Material Science
In material science, this compound is explored for its role in developing organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study: Organic Semiconductors
Research has shown that thiophene-based compounds can enhance charge transport properties in organic semiconductors. The introduction of bromine substituents improves the solubility and processability of these materials, making them more effective in electronic applications .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)thiophene depends on its specific application. In the context of organic electronics, the compound can act as a building block for the synthesis of conjugated polymers, which exhibit unique electronic and optical properties. These properties arise from the delocalization of π-electrons along the polymer backbone, leading to enhanced charge transport and light absorption .
In biological applications, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler brominated thiophene derivative, often used as a starting material for the synthesis of more complex thiophene compounds.
3-Bromothiophene: Another brominated thiophene derivative, used in similar applications as 2-bromothiophene.
2,5-Dibromothiophene: A dibrominated thiophene derivative, used in the synthesis of conjugated polymers and other advanced materials.
Uniqueness
4-Bromo-2-(bromomethyl)thiophene is unique due to the presence of two bromine atoms at specific positions on the thiophene ring. This structural feature allows for selective functionalization and the formation of complex molecular architectures. The compound’s unique properties make it a valuable building block for the synthesis of advanced materials and bioactive molecules .
Biological Activity
4-Bromo-2-(bromomethyl)thiophene is a compound of increasing interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the molecular formula and features a thiophene ring substituted with bromine atoms. The presence of bromine enhances its reactivity and potential biological activity.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For example, a study reported that compounds derived from this thiophene exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antithrombotic and Hemolytic Activities
A notable study focused on the synthesis of 5-aryl derivatives of this compound through Suzuki cross-coupling reactions. The resulting compounds were evaluated for their antithrombotic and hemolytic activities. The findings revealed that certain derivatives exhibited up to 69.7% hemolysis of red blood cells and moderate antithrombotic activity, highlighting their potential as therapeutic agents for blood-related disorders .
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro assays demonstrated that some derivatives possess significant cytotoxicity against melanoma cells, suggesting a potential role in cancer therapy. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, which is consistent with findings for other thiophene derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that thiophene compounds can inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis .
- Interaction with Cellular Components : The compound may interact with cellular membranes or proteins, disrupting normal cellular functions and leading to cytotoxic effects .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiophenes can induce oxidative stress in cells, contributing to their cytotoxic effects .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of 5-aryl-4-bromo-2-(bromomethyl)thiophenes via palladium-catalyzed Suzuki coupling reactions. The synthesized compounds were screened for their biological activities, revealing promising results in terms of hemolytic and antithrombotic activities .
Compound | Hemolytic Activity (%) | Antithrombotic Activity (%) |
---|---|---|
3f | 69.7 | Moderate |
3i | 33.6 | Low |
Case Study 2: Anticancer Potential
In another investigation, the anticancer potential of various thiophene derivatives was assessed against melanoma cell lines. Results indicated that certain modifications to the thiophene structure significantly enhanced cytotoxicity, suggesting that further structural optimization could yield more effective anticancer agents .
Q & A
Basic Question: What are the standard synthetic routes for 4-bromo-2-(bromomethyl)thiophene?
Answer:
The synthesis typically involves sequential bromination and functionalization of a thiophene precursor. A short synthetic route includes:
- Amination and Bromination : Starting with a thiophene derivative, bromination is performed using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
- Alkylation : Introduction of the bromomethyl group via radical-mediated alkylation or substitution reactions, often requiring anhydrous conditions (e.g., DMF as solvent, 60–80°C).
- Purification : Column chromatography with silica gel and hexane/ethyl acetate eluents is critical to isolate the product .
Advanced Question: How can researchers mitigate side reactions during the synthesis of brominated thiophene derivatives?
Answer:
Electron-rich thiophene rings are prone to side reactions such as dimerization or redox byproducts. Strategies include:
- Optimizing Reaction Conditions : Lowering temperature (e.g., 0–25°C) and using inert atmospheres (argon/nitrogen) to suppress radical side reactions.
- Catalytic Systems : Employing photoredox catalysts to control radical intermediates, as demonstrated in fluorination studies of similar thiophenes .
- Electrochemical Methods : Using controlled-potential electrolysis in dimethyl sulfoxide (DMSO) to achieve selective reduction of brominated intermediates .
Basic Question: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm bromine substitution patterns (e.g., deshielded methylene protons at δ 4.3–4.5 ppm) and aromatic protons (δ 6.8–7.2 ppm).
- 19F-NMR : For fluorinated analogs, though not directly applicable here, methodologies from related compounds (e.g., 4-bromo-2-(fluoromethyl)thiophene) can inform experimental setups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~259.8 for C₅H₄Br₂S) .
Advanced Question: How can computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). This helps identify reactive sites for further functionalization.
- Reaction Pathway Modeling : Simulate bromination or coupling reactions to anticipate regioselectivity challenges, as seen in studies of imidazole-thiophene hybrids .
Basic Question: What are the primary applications of this compound in drug discovery?
Answer:
The compound serves as a versatile intermediate:
- Pharmacological Probes : Derivatives act as urea receptor antagonists or GPR35 agonists, evaluated via in vitro assays (e.g., calcium flux assays).
- Antifungal Agents : Structural modifications (e.g., adding heterocyclic substituents) enhance bioactivity against fungal pathogens .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for thiophene derivatives?
Answer:
- Comparative Studies : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate structural vs. experimental variables.
- Toxicity Profiling : Address potential thiophene ring toxicity (e.g., hepatotoxicity) using metabolic stability assays and in silico toxicity predictors .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- Storage : Store at 2–8°C in amber vials to prevent light-induced degradation.
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to its lachrymatory and corrosive properties .
Advanced Question: How can enzymatic catalysis be leveraged to functionalize this compound?
Answer:
- Enzyme Screening : Test cytochrome P450 isoforms or peroxidases for regioselective oxidation or coupling reactions.
- Substrate Engineering : Modify the bromomethyl group to enhance enzyme-substrate compatibility, as shown in studies of thiophene-based enzyme substrates .
Basic Question: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate brominated byproducts.
- Limit of Detection (LOD) : Optimize MS parameters (e.g., ESI ionization in negative mode) for sensitivity to halogenated impurities .
Advanced Question: What strategies improve the stability of this compound in long-term studies?
Answer:
- Derivatization : Convert the labile bromomethyl group to a stable ether or ester derivative.
- Lyophilization : Stabilize the compound in solid form under vacuum, avoiding hydrolysis .
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANALAOSHGYIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572254 | |
Record name | 4-Bromo-2-(bromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-98-5 | |
Record name | 4-Bromo-2-(bromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(bromomethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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